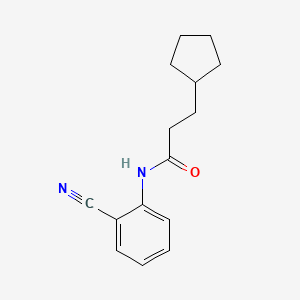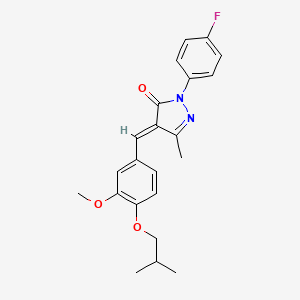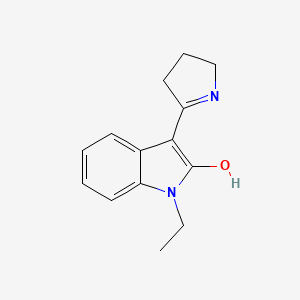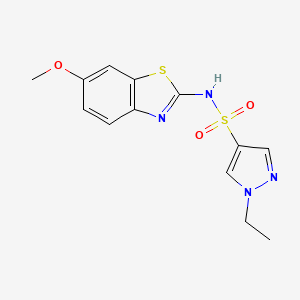
N-(2-cyanophenyl)-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-ACP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.43 g/mol. This compound is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
作用機序
N-(2-cyanophenyl)-3-cyclopentylpropanamide works by interacting with calcium and phosphate ions in the oral cavity, forming complexes that are able to adhere to dental enamel and promote remineralization. This process helps to strengthen the enamel and prevent decay and erosion. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have several biochemical and physiological effects, including the ability to remineralize dental enamel, inhibit the growth of harmful bacteria in the mouth, and improve bone density and strength. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases and conditions.
実験室実験の利点と制限
One of the main advantages of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is its ability to promote remineralization of dental enamel, which can be useful in studying the effects of various treatments and interventions on dental health. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been shown to have a low toxicity profile, which makes it a relatively safe compound to work with in the lab. However, one limitation of using N-(2-cyanophenyl)-3-cyclopentylpropanamide in lab experiments is that its effects may be influenced by various factors such as pH, temperature, and the presence of other ions in the oral cavity.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-3-cyclopentylpropanamide, including investigating its potential as a drug delivery system for various therapeutic agents, studying its effects on bone density and strength, and exploring its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide and to determine the optimal conditions for its use in various applications.
合成法
N-(2-cyanophenyl)-3-cyclopentylpropanamide is synthesized using a specific method that involves the condensation of 2-cyanophenylacetic acid with cyclopentylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction occurs in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
N-(2-cyanophenyl)-3-cyclopentylpropanamide has potential applications in scientific research due to its ability to interact with calcium and phosphate ions in a way that promotes remineralization of dental enamel. This compound has been shown to be effective in preventing dental caries and erosion, and it has also been investigated for its potential use in the treatment of osteoporosis and other bone disorders. Additionally, N-(2-cyanophenyl)-3-cyclopentylpropanamide has been studied for its potential as a drug delivery system for various therapeutic agents, including antibiotics and anticancer drugs.
特性
IUPAC Name |
N-(2-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPEZALFHZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)

![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)

![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
